molecular formula C19H21NO2S B15369781 3-(5,5-dioxo-6H-benzo[c][1]benzothiepin-11-ylidene)-N,N-dimethylpropan-1-amine

3-(5,5-dioxo-6H-benzo[c][1]benzothiepin-11-ylidene)-N,N-dimethylpropan-1-amine

Cat. No.: B15369781
M. Wt: 327.4 g/mol
InChI Key: SDAOUNLJPTVJAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(5,5-dioxo-6H-benzo[c][1]benzothiepin-11-ylidene)-N,N-dimethylpropan-1-amine (IUPAC name) is a tricyclic compound featuring a benzo[c][1]benzothiepin core modified with a sulfone (dioxo) group at the 5,5-positions and an N,N-dimethylpropan-1-amine side chain. This structure confers unique electronic and steric properties, differentiating it from classical tricyclic antidepressants (TCAs). It is identified as a degradation product of dosulepin (a TCA) and is classified as a sulfone derivative .

Properties

IUPAC Name

3-(5,5-dioxo-6H-benzo[c][1]benzothiepin-11-ylidene)-N,N-dimethylpropan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO2S/c1-20(2)13-7-11-17-16-9-4-3-8-15(16)14-23(21,22)19-12-6-5-10-18(17)19/h3-6,8-12H,7,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDAOUNLJPTVJAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCC=C1C2=CC=CC=C2CS(=O)(=O)C3=CC=CC=C31
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Structural Features of Key Analogous Compounds

Compound Name Core Structure Substituents/R-Groups Molecular Weight Key Functional Differences
Target Compound (from ) Benzo[c][1]benzothiepin 5,5-dioxo; 11-ylidene propan-1-amine 363.90 (HCl salt) Sulfone group; conjugated double bond
Imipramine () Dibenzo[b,f]azepine 10,11-dihydro; N,N-dimethylpropanamine 280.41 No sulfone; saturated azepine ring
Clomipramine () Dihydrobenzo[b][1]benzazepine 2-chloro; N,N-dimethylpropanamine 351.30 Chlorine substituent; no sulfone
Escitalopram () Isobenzofuran 5-cyano; 4-fluorophenyl; S-configuration 324.39 SSRI mechanism; no sulfur/sulfone
Doxepin () Dibenzo[b,e]oxepin Oxepin ring; conjugated propanamine 279.38 Oxygen in core; no sulfone

Key Observations :

  • Sulfone vs.
  • Core Rigidity : The benzo[c][1]benzothiepin core with a conjugated double bond may restrict conformational flexibility, contrasting with the saturated azepine rings in imipramine or clomipramine .
  • Substituent Effects: Halogenation (e.g., clomipramine’s 2-chloro group) or cyano groups (escitalopram) modulate receptor binding and metabolic stability .

Pharmacological and Functional Comparisons

Table 2: Pharmacological Profiles

Compound Primary Target Mechanism Potency (EC50/IC50) Metabolic Pathway
Target Compound Not explicitly reported Likely TCA-like (SERT/NET inhibition) N/A Degradation product; sulfone stability
Imipramine SERT, NET, H1 receptors TCA (non-selective reuptake inhibition) ~100 nM (SERT) Hepatic (CYP2D6 to desipramine)
Escitalopram SERT SSRI (highly selective) ~1.5 nM (SERT) CYP2C19/3A4-mediated oxidation
OX03393 () Squalene synthase Inhibitor Modest potency Likely hepatic

Key Observations :

  • Mechanistic Divergence: While classical TCAs (e.g., imipramine) broadly inhibit serotonin/norepinephrine reuptake, the target compound’s sulfone modification may shift selectivity or potency, though direct data are lacking .
  • Selectivity: Escitalopram’s SSRI specificity contrasts with the non-selective TCA profile, highlighting structural determinants (e.g., isobenzofuran vs. benzothiepin) .
  • Metabolism : Sulfone-containing compounds like the target may exhibit slower hepatic clearance due to reduced CYP450 susceptibility compared to imipramine .

Key Observations :

  • Oxidation Steps : The target compound’s sulfone group likely requires controlled oxidation of a thioether precursor, a step absent in imipramine/clomipramine synthesis .
  • Chiral Resolution: Escitalopram (S-1) emphasizes enantiomeric purity (>99% ee via β-CD HPLC), a consideration absent in non-chiral TCAs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.